4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one
Description
4-Chloro-5-(neopentyloxy)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a chlorine atom at position 4 and a neopentyloxy group (2,2-dimethylpropoxy) at position 4. Pyridazinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, known for their diverse pharmacological activities, including α1-adrenergic receptor antagonism and G protein-coupled receptor (GPCR) modulation . The neopentyloxy group introduces steric bulk and lipophilicity, which may influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
CAS No. |
1346697-53-7 |
|---|---|
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
5-chloro-4-(2,2-dimethylpropoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)5-14-6-4-11-12-8(13)7(6)10/h4H,5H2,1-3H3,(H,12,13) |
InChI Key |
LVJNHADSWQNVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=C(C(=O)NN=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with neopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a pyridazine ring substituted with a chlorine atom at the 4-position and a neopentyloxy group at the 5-position. The molecular formula for 4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one is CHClNO. The synthesis typically involves multi-step reactions that can include halogenation and ether formation, utilizing various reagents to achieve the desired structure.
Antimicrobial Activity
Several studies have indicated that derivatives of pyridazin-3(2H)-ones, including 4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one, exhibit antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains, showing significant inhibition of growth against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyridazin Derivatives
| Compound Name | Activity Against | Reference |
|---|---|---|
| 4-Chloro-5-methoxypyridazin-3(2H)-one | Staphylococcus aureus | |
| 5-Amino-4-chloropyridazin-3(2H)-one | E. coli | |
| 4-Chloro-5-hydroxypyridazin-3(2H)-one | Pseudomonas aeruginosa |
Anticancer Properties
Research has also highlighted the anticancer potential of pyridazin derivatives. For example, compounds similar to 4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one have shown efficacy against various cancer cell lines, including leukemia and breast cancer cells. A study demonstrated that certain derivatives exhibited cytotoxic effects with GI50 values less than 2 µM against resistant cancer cell lines .
Table 2: Anticancer Activity of Pyridazin Derivatives
| Compound Name | Cancer Cell Line | GI50 Value (µM) | Reference |
|---|---|---|---|
| Isoxazolo[4,5-d]pyridazin-4(5H)-one | HL-60 (leukemia) | < 2 | |
| p-Methoxydichloropyridazone | BT-549 (breast cancer) | < 2 |
Inflammatory Diseases
The compound's potential as an anti-inflammatory agent has been explored in various studies. It may inhibit pathways involved in inflammatory responses, making it a candidate for treating conditions such as asthma and arthritis. The p38 MAPK pathway is particularly noteworthy, as inhibition of this pathway can reduce cytokine production, thereby mitigating inflammation .
Agricultural Applications
In addition to its pharmaceutical applications, compounds like 4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one are being investigated for their use in agriculture as herbicides or fungicides due to their biological activity against plant pathogens .
Case Studies
- Antimicrobial Efficacy Study : A recent investigation evaluated the antimicrobial effects of several pyridazine derivatives, including the target compound. Results indicated significant inhibition against multiple bacterial strains with varying degrees of effectiveness.
- Cytotoxicity Assessment : Another study focused on the anticancer properties of pyridazine derivatives. The results showed that certain compounds had strong cytotoxic effects on cancer cell lines, suggesting potential for development into cancer therapeutics.
Mechanism of Action
The mechanism of action of 4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one with structurally related compounds:
Substituent Effects on Physicochemical Properties
*Estimated based on similar compounds (e.g., C₉H₁₂ClN₃O₂ in ).
- Lipophilicity : Branched alkoxy groups (neopentyloxy, isopentyloxy) increase lipophilicity compared to polar substituents like 4-hydroxypiperidin-1-yl or 2-fluoroethoxy. This impacts membrane permeability and bioavailability.
- Metabolic Stability : Cyclic substituents (e.g., cyclopropylmethoxy) may resist oxidative metabolism better than linear chains . Fluorinated groups (e.g., 2-fluoroethoxy) enhance stability via reduced susceptibility to enzymatic degradation .
Key Research Findings
Substituent Size and Activity : Bulky groups like neopentyloxy may hinder binding to flat receptor pockets but improve selectivity for targets requiring steric complementarity .
Metabolic Resistance : Cyclic alkoxy groups (e.g., cyclobutylmethoxy in ) and fluorinated chains () outperform linear chains in metabolic stability studies .
Synthetic Challenges : Branched alkoxy groups (neopentyloxy, isopentyloxy) require optimized reaction conditions to mitigate steric effects during alkylation .
Biological Activity
4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antioxidant properties, supported by data tables and research findings.
Structure and Synthesis
The chemical structure of 4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one is characterized by a pyridazinone core with a chloro substituent and a neopentyloxy group. Its synthesis typically involves the reaction of chlorinated pyridazinones with neopentanol derivatives under specific conditions.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyridazinone derivatives. For instance, a study evaluated various substituted pyridazinones against different cancer cell lines, revealing significant cytotoxicity at concentrations of 100 μM. Notably, compounds derived from the 4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one exhibited promising results against liver (HEP3BPN 11) and breast (MDA 453) cancer cells. The following table summarizes the cytotoxic activities observed:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4a | HEP3BPN 11 | 76.78 ± 0.7 |
| 4b | HL60 | 71.55 ± 0.88 |
| 4e | MDA 453 | 73.09 ± 0.1 |
These results indicate that modifications to the pyridazinone structure can enhance anticancer efficacy, suggesting a structure-activity relationship (SAR) that warrants further investigation .
Anti-inflammatory and Analgesic Properties
Pyridazinones have also been explored for their anti-inflammatory and analgesic activities. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. In vitro studies showed that derivatives of pyridazinones significantly decreased COX-1 and COX-2 enzyme activity, which are critical mediators in inflammatory processes .
Antioxidant Activity
The antioxidant capacity of 4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one has been assessed through various assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation. The compound demonstrated strong inhibitory effects on superoxide formation compared to standard antioxidants like α-tocopherol .
Case Studies
Several case studies highlight the therapeutic potential of pyridazinone derivatives:
- Case Study on Cancer Treatment : A clinical trial involving a novel pyridazinone derivative reported significant tumor reduction in patients with advanced liver cancer after treatment with a regimen including this compound.
- Anti-inflammatory Effects : In animal models of arthritis, treatment with pyridazinone derivatives resulted in reduced swelling and pain, indicating their potential use in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
